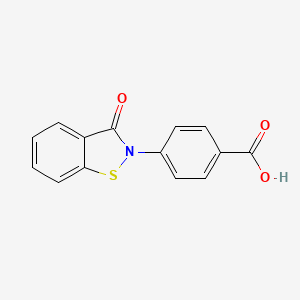

4-(3-oxo-1,2-benzisothiazol-2(3H)-yl)Benzoic acid

Descripción

Propiedades

Número CAS |

78471-84-8 |

|---|---|

Fórmula molecular |

C14H9NO3S |

Peso molecular |

271.29 g/mol |

Nombre IUPAC |

4-(3-oxo-1,2-benzothiazol-2-yl)benzoic acid |

InChI |

InChI=1S/C14H9NO3S/c16-13-11-3-1-2-4-12(11)19-15(13)10-7-5-9(6-8-10)14(17)18/h1-8H,(H,17,18) |

Clave InChI |

HXZYYVZWDFYNFZ-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)C(=O)N(S2)C3=CC=C(C=C3)C(=O)O |

Origen del producto |

United States |

Métodos De Preparación

Synthesis of Ethyl (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetate (Key Intermediate)

The initial step involves the synthesis of ethyl (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetate, an important intermediate for further transformations.

- Reagents and Conditions : Sodium saccharin (1.50 g, 7.31 mmol) is reacted with ethyl chloroacetate (1.19 g, 9.71 mmol) in dimethylformamide (10 mL) under heating on a water bath for 4 hours.

- Workup : The reaction mixture is cooled and poured into ice-cold water (60 mL) to precipitate a white solid, which is filtered, washed, and dried.

- Yield and Physical Data : The product is obtained as a white crystalline solid with melting point 105-106 °C (literature mp 104-106 °C).

- Characterization :

- IR (KBr): 1752, 1743, 1340, 1181 cm⁻¹

- ¹H-NMR (CDCl₃): δ 1.29 (t, 3H), 4.30 (q, 2H), 4.41 (s, 2H), 7.74 (dd, 2H), 7.80 (dd, 2H)

- MS (m/z): 269 [M⁺], 224 [M⁺ - OC₂H₅]

- Elemental Analysis: Calculated for C₁₁H₁₁NO₅S - C 49.06%, H 4.12%, N 5.20%; Found - C 49.08%, H 4.11%, N 5.19%

- HRMS: Calculated 269.0358, Found 269.0360

This step is crucial as it forms the benzisothiazolone core with an ester functionality enabling further modifications.

Ring Expansion to Ethyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide

The ethyl (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetate undergoes ring expansion via a Gabriel-Coleman type rearrangement.

- Procedure : Sodium metal (2.7 g, 115 mmol) is dissolved in dry ethanol (60 mL) to prepare sodium ethoxide. To this suspension, the ester intermediate (10 g, 37.17 mmol) and absolute ethanol (30 mL) are added and sonicated for 4 minutes at room temperature.

- Workup : Hydrochloric acid (4.3 mL) is added to precipitate the product, which is filtered and washed.

- Product : White crystalline solid, melting point 138-139 °C.

This step converts the 5-membered benzisothiazole ring into a 6-membered benzothiazine ring, introducing a hydroxy group at the 4-position and maintaining the ester functionality.

Synthesis of Substituted Benzohydrazides

The benzohydrazides serve as precursors for the final hydrazide derivatives.

- General Method : Substituted alkyl benzoates (0.001 moles) are refluxed with hydrazine hydrate (0.001 moles) in ethanol (50 mL) under microwave irradiation until completion (monitored by TLC).

- Workup : Excess ethanol is distilled off, and the mixture is acidified with 5% hydrochloric acid. The product is washed with ice-cold water and dried.

- Yields : Very good to excellent, ranging from 81% to 96%.

Microwave-assisted hydrazinolysis accelerates the reaction and improves yields compared to conventional heating.

Formation of 4-hydroxy-N'-(phenylcarbonyl)-2H-1,2-benzothiazine-3-carbohydrazide 1,1-dioxides (Target Compounds)

- Procedure : Substituted benzohydrazides (0.001 moles) are reacted with ethyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide (0.001 moles, 0.269 g) in ethanol (50 mL) under microwave irradiation until the reaction completes.

- Workup : Excess ethanol is distilled off, and the mixture is acidified with 5% hydrochloric acid. The resulting solid is washed and dried.

- Yields : Good yields with shorter reaction times due to microwave assistance.

This condensation forms the hydrazide linkage, completing the synthesis of the target benzisothiazolone derivatives.

Summary of Reaction Conditions and Yields

| Step | Reaction Type | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | N-alkylation | Sodium saccharin + ethyl chloroacetate, DMF, 4 h, water bath | Not specified | Formation of ethyl benzisothiazolone acetate |

| 2 | Ring expansion | Sodium ethoxide, ethanol, sonication, RT | Not specified | Formation of benzothiazine derivative |

| 3 | Hydrazinolysis | Alkyl benzoate + hydrazine hydrate, ethanol, microwave reflux | 81-96 | Substituted benzohydrazides synthesis |

| 4 | Condensation | Benzohydrazide + benzothiazine ester, ethanol, microwave reflux | Good | Formation of hydrazide derivatives |

Additional Notes on Methodology

- The use of microwave irradiation significantly reduces reaction times and improves yields for steps involving hydrazide formation and condensation.

- Ultrasonic waves assist in the ring expansion step, providing a greener and more efficient alternative to traditional heating.

- The synthetic route employs environmentally friendly techniques, minimizing solvent use and energy consumption.

- Characterization of all intermediates and final products was performed using IR, NMR, mass spectrometry, and elemental analysis to confirm structure and purity.

Related Synthetic Approaches

Other literature reports starting from 2-(1,2-benzothiazol-3-yl)propanoic acid derivatives describe preparation of related benzisothiazolone compounds via esterification, hydrazide formation, and cyclocondensation with sulfanylacetic acid to form thiazolidinone rings. These methods involve reflux in ethanol with acid catalysis and subsequent cyclization under nitrogen atmosphere, yielding structurally related benzisothiazolone derivatives.

Análisis De Reacciones Químicas

4-(3-oxo-1,2-benzisothiazol-2(3H)-yl)Benzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or thioethers .

Aplicaciones Científicas De Investigación

4-(3-oxo-1,2-benzisothiazol-2(3H)-yl)Benzoic acid has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antibacterial and antifungal properties . In medicine, it is being investigated for its potential use as a therapeutic agent for various diseases, including cancer and infectious diseases . Additionally, the compound has applications in the industry, particularly in the development of new materials and chemical processes .

Mecanismo De Acción

The mechanism of action of 4-(3-oxo-1,2-benzisothiazol-2(3H)-yl)Benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, it has been shown to inhibit the activity of certain bacterial enzymes, leading to the disruption of bacterial cell wall synthesis and ultimately bacterial cell death . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

Core Structural Variations

Key Observations :

- Chain Length : Shorter chains (acetic acid) improve solubility but may reduce binding affinity compared to aromatic benzoic acid .

- Stereochemistry: Chiral centers (e.g., (2S)-configured propanoic acid) influence target specificity and metabolic stability .

- Electron-Withdrawing Groups : Sulfone substituents enhance acidity and may improve interaction with charged residues in enzymes .

Key Trends :

Physicochemical Properties

- Solubility: Butanoic acid derivatives (e.g., C11H11NO3S) may exhibit better aqueous solubility than aromatic analogs .

- Acidity : Sulfone-containing derivatives (pKa ~2.5–3.0) are stronger acids than the parent benzoic acid (pKa ~4.2), enhancing ionic interactions .

- Thermal Stability : Halogenated derivatives (e.g., 6k, 6j) show higher melting points, suggesting greater crystalline stability .

Actividad Biológica

4-(3-oxo-1,2-benzisothiazol-2(3H)-yl)benzoic acid is a heterocyclic compound that combines both benzisothiazole and benzoic acid functionalities. This compound has garnered attention in scientific research due to its potential biological activities, including antibacterial, antifungal, and antipyretic properties. This article delves into the biological activity of this compound, supported by various studies and findings.

The chemical structure of this compound can be summarized as follows:

| Property | Value |

|---|---|

| CAS Number | 78471-84-8 |

| Molecular Formula | C14H9NO3S |

| Molecular Weight | 271.29 g/mol |

| IUPAC Name | 4-(3-oxo-1,2-benzisothiazol-2-yl)benzoic acid |

| SMILES | C1=CC=C2C(=C1)C(=O)N(S2)C3=CC=C(C=C3)C(=O)O |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it can inhibit the activity of certain bacterial enzymes, disrupting bacterial cell wall synthesis and leading to cell death . Additionally, its structural components allow it to engage in various chemical reactions that enhance its biological efficacy.

Antibacterial and Antifungal Activity

Several studies have explored the antibacterial and antifungal properties of this compound. For example, it has been shown to exhibit significant inhibition against various bacterial strains, including those resistant to conventional antibiotics .

Case Study: Antibacterial Efficacy

In a comparative study, the compound was tested against multiple bacterial strains. The results demonstrated that it exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a therapeutic agent for treating bacterial infections .

Antipyretic Activity

Research has also highlighted the antipyretic effects of this compound. In one study, it was found that this compound had an antipyretic potency twice that of benzisothiazolone while maintaining similar efficacy levels. Notably, the pharmacological activity was not directly proportional to toxicity levels, indicating a favorable therapeutic index .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with other compounds in its class:

| Compound Name | Antibacterial Activity | Antipyretic Activity |

|---|---|---|

| This compound | Significant | High |

| Benzisothiazolone | Moderate | Moderate |

| Other benzothiazole derivatives | Variable | Low |

Q & A

Basic: What are the standard synthetic routes for 4-(3-oxo-1,2-benzisothiazol-2(3H)-yl)Benzoic acid, and how are reaction conditions optimized?

Answer:

The synthesis typically involves multi-step organic reactions, such as coupling benzoisothiazolone derivatives with substituted benzoic acids. Key steps include:

- Reagent selection : Use of NaH/CH₃CN for nucleophilic substitutions or BrCH₂COOC(CH₃)₃/CF₃CH₂OH for ester formation ( ).

- Condition optimization : Temperature (often 60–100°C), pH (neutral to mildly acidic), and reaction time (6–24 hours) are critical for yield and purity ().

- Purification : High-Performance Liquid Chromatography (HPLC) and recrystallization from ethanol/water mixtures are standard ().

Monitoring : Reaction progress is tracked via Thin-Layer Chromatography (TLC) and confirmed by NMR spectroscopy .

Basic: Which analytical techniques are most reliable for characterizing this compound?

Answer:

- Structural confirmation : ¹H/¹³C Nuclear Magnetic Resonance (NMR) spectroscopy identifies proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–8.1 ppm, carbonyl carbons at δ 165–170 ppm) ( ).

- Purity assessment : HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) for molecular ion verification ().

- Crystallography : Single-crystal X-ray diffraction resolves bond lengths (e.g., C-S bond: ~1.68 Å) and dihedral angles ( ).

Advanced: How can structural modifications enhance the biological activity of this compound?

Answer:

Derivatization strategies focus on the benzoic acid and benzisothiazolone moieties:

- Esterification/Amidation : Substituting the carboxylic acid group with esters (e.g., ethyl) or amides improves lipophilicity and membrane permeability ( ).

- Heterocyclic fusion : Introducing triazole or oxadiazole rings (via CDI/THF-mediated coupling) enhances antimicrobial potency ( ).

Activity testing : Minimum Inhibitory Concentration (MIC) assays against Staphylococcus aureus and Candida albicans are standard. Derivatives with electron-withdrawing groups (e.g., -CF₃) show 4–8x higher activity .

Advanced: How can researchers resolve contradictions between experimental and computational spectral data?

Answer:

- Spectral calibration : Compare experimental IR/NMR data with Density Functional Theory (DFT)-calculated spectra (B3LYP/6-311G(d,p) basis set) ().

- Error analysis : Quantify deviations using root-mean-square (RMS) values for vibrational modes (e.g., C=O stretch at 1680 cm⁻¹ vs. DFT-predicted 1705 cm⁻¹) ().

- Solvent correction : Apply PCM (Polarizable Continuum Model) to computational data to account for solvent effects (e.g., DMSO) ( ).

Basic: What methods are used to evaluate the compound’s solubility and stability?

Answer:

- Solubility profiling : Shake-flask method in buffers (pH 1–10) and solvents (ethanol, DMSO) with UV-Vis quantification ( ).

- Stability studies : Accelerated degradation tests under heat (40–80°C) and light (ICH Q1B guidelines) monitored by HPLC.

Key findings : The compound is stable in dark, neutral conditions but degrades in basic media (t½ = 12 hours at pH 10) .

Advanced: How can crystallographic data inform the design of derivatives with improved bioavailability?

Answer:

- Crystal packing analysis : Hydrogen-bonding networks (e.g., O-H···N interactions) predict solubility and melting points ( ).

- Torsional flexibility : Adjusting substituents on the benzoic acid moiety (e.g., -OCH₃) reduces lattice energy, enhancing dissolution rates.

- Co-crystallization : Screening with cyclodextrins or L-arginine improves aqueous solubility ( ).

Advanced: What statistical approaches are recommended for handling variability in biological assay data?

Answer:

- Regression analysis : Use R² values to validate dose-response curves (e.g., IC₅₀ determination) ( ).

- ANOVA : Identify batch effects or operator-dependent variability in MIC assays.

- Robustness testing : Design-of-Experiments (DoE) models (e.g., Central Composite Design) optimize assay conditions (temperature, inoculum size) .

Basic: What safety protocols are advised for handling this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.